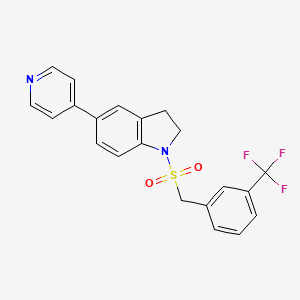

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline

Description

Properties

IUPAC Name |

5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2S/c22-21(23,24)19-3-1-2-15(12-19)14-29(27,28)26-11-8-18-13-17(4-5-20(18)26)16-6-9-25-10-7-16/h1-7,9-10,12-13H,8,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWQXXWQMVIQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline typically involves multi-step organic reactions. The process often begins with the preparation of the indoline core, followed by the introduction of the pyridine ring and the trifluoromethylbenzyl group. Common synthetic routes include:

Nucleophilic Substitution:

Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can be employed to modify the pyridine ring or the sulfonyl group, potentially yielding amine or sulfide derivatives.

Substitution: The compound is susceptible to various substitution reactions, including electrophilic and nucleophilic substitutions, which can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction could produce amine or sulfide derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 5-(Pyridin-4-yl)-3-trifluoromethyl-pyrazole

- 5-(Pyridin-4-yl)-1-(benzyl)sulfonyl-indoline

- 5-(Pyridin-4-yl)-1-((3-(methyl)benzyl)sulfonyl)indoline

Uniqueness

Compared to similar compounds, 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and material science.

Biological Activity

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring, a sulfonyl group, and a trifluoromethyl benzyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures or functional groups:

-

Cell Line Studies :

- In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. For instance, a related compound demonstrated an IC50 value of approximately 25.72 µM against MCF-7 cells, indicating effective apoptosis induction .

-

Mechanism of Action :

- The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar trifluoromethyl substitutions have been shown to inhibit phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cancer cell survival .

- In Vivo Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the chemical structure affect biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and bioavailability |

| Sulfonyl Group | Enhances interaction with target proteins |

| Pyridine Substitution | Modulates receptor binding affinity |

Case Studies

- Case Study 1: Indoline Derivative :

- Case Study 2: Mechanistic Insights :

Q & A

Q. What are the key steps in synthesizing 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the indoline core and coupling with the pyridinyl group. Critical steps include:

- Sulfonylation : Reacting the indoline precursor with 3-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., NaH in THF) .

- Pyridinyl Coupling : Using palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) to facilitate cross-coupling reactions .

- Optimization : Vary catalyst loading (0.5–5 mol%), solvent polarity, and temperature (80–120°C) to improve yield. Monitor reactions via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for purification .

- Spectroscopy : - and -NMR to confirm bond connectivity; FT-IR for functional group verification (e.g., sulfonyl S=O stretch at ~1350 cm) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : DMSO or DMF for biological assays; chloroform or dichloromethane for synthetic modifications .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the pyridinyl group (e.g., substituents at 2-, 3-positions) or replace the trifluoromethylbenzyl moiety with other electron-withdrawing groups .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC values .

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .

- Control Experiments : Replicate studies with standardized protocols (e.g., identical buffer pH, temperature).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases across datasets .

Q. What advanced spectroscopic techniques can elucidate reaction intermediates during synthesis?

- Methodological Answer :

- In Situ Monitoring : Use -NMR to track trifluoromethyl group stability during reactions .

- Mass Spectrometry (HRMS) : Identify transient intermediates via electrospray ionization (ESI-MS) .

- EPR Spectroscopy : Detect radical species in coupling reactions if Pd/Pd redox cycles are involved .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.